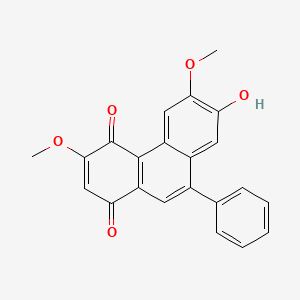
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid
Descripción general
Descripción
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid is an organic compound with the molecular formula C26H21BO2. It is a derivative of tetraphenylethene, a well-known molecule in the field of organic electronics and photonics due to its aggregation-induced emission (AIE) properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: 80-100°C.
Reaction Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid group to a borane derivative.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Aryl halides, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions include hydroxylated derivatives, borane derivatives, and various substituted aryl compounds .
Aplicaciones Científicas De Investigación
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging due to its AIE properties.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid is primarily based on its ability to undergo aggregation-induced emission. This phenomenon occurs when the molecule aggregates, restricting intramolecular rotations and leading to enhanced fluorescence . The molecular targets and pathways involved include interactions with various biomolecules and cellular structures, making it useful in bioimaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylethene: A parent compound with similar AIE properties.
(4-(1,2,2-Triphenylethenyl)phenyl)boronic acid: A closely related derivative with slight structural differences.
4-(1,2,2-Triphenylvinyl)benzaldehyde: Another derivative used in organic synthesis.
Uniqueness
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid stands out due to its unique combination of boronic acid functionality and AIE properties. This makes it particularly valuable in applications requiring both reactivity and fluorescence, such as in the development of advanced materials and bioimaging agents .
Propiedades
IUPAC Name |
[4-(1,2,2-triphenylethenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIVQWOJIOHPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-[(1-Benzyl-1,2-dihydropyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide](/img/structure/B8117071.png)













